molecular formula C21H21N3O5S B11519900 (2Z,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2Z,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11519900
M. Wt: 427.5 g/mol
InChI Key: BJZJDHDNEJVWBQ-TZRLVWCCSA-N
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Description

The compound (2Z,5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule characterized by its thiazolidinone core and two dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidinones and their derivatives.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that thiazolidinone derivatives can exhibit antimicrobial, antifungal, and anticancer activities.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Thiazolidinone derivatives are known for their pharmacological properties, including anti-inflammatory and antidiabetic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE
  • (2Z,5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE

Uniqueness

This compound is unique due to its specific structural features, such as the presence of two dimethoxyphenyl groups and the thiazolidinone core

Biological Activity

The compound (2Z,5Z)-5-(3,4-dimethoxybenzylidene)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antibacterial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The compound's structure features a thiazolidin-4-one core with two methoxy-substituted benzylidene groups. This structural arrangement is crucial for its biological activity. The presence of methoxy groups enhances solubility and bioavailability, which are important for pharmacological effectiveness.

Antibacterial Activity

Thiazolidin-4-one derivatives have shown significant antibacterial properties against various pathogens. For instance:

  • Activity against Gram-negative and Gram-positive bacteria : Studies indicate that thiazolidin-4-one compounds exhibit potent antibacterial effects. In particular, derivatives with electron-withdrawing substituents on the aromatic ring demonstrate enhanced inhibition against Escherichia coli and Staphylococcus aureus. For example, a related compound showed an inhibition rate of 88.46% against E. coli .
CompoundTarget BacteriaInhibition Rate (%)
2eE. coli88.46
2dS. aureus91.66

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives has been extensively studied. These compounds have demonstrated cytotoxic effects on various cancer cell lines:

  • Cytotoxicity : A study reported that certain thiazolidin-4-one derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as HT29 (colon cancer) and H460 (lung cancer) . The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can significantly enhance anticancer activity.
CompoundCell LineIC50 (µM)
9HT291.61
10H4601.98

Antioxidant Activity

Antioxidant properties are also notable in thiazolidin-4-one derivatives. The ability to scavenge free radicals contributes to their therapeutic potential:

  • Antioxidant assays : Various thiazolidin-4-one compounds have been evaluated using assays like ABTS and DPPH, showing significant radical scavenging activity .

Case Studies

Several studies have explored the biological activities of thiazolidin-4-one derivatives:

  • Antibacterial Study : A recent investigation synthesized multiple thiazolidin-4-one derivatives and tested their antibacterial efficacy against Pseudomonas aeruginosa. Compounds with halogen substitutions showed over 50% reduction in biofilm formation .
  • Anticancer Evaluation : Another study assessed the cytotoxicity of a series of thiazolidin-4-one derivatives against different cancer cell lines, revealing that modifications at the 5-position of the thiazolidine ring significantly influenced their anticancer activities .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins associated with cancer progression, highlighting their potential as multi-target inhibitors .

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

(2Z,5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H21N3O5S/c1-26-15-7-5-13(9-17(15)28-3)11-19-20(25)23-21(30-19)24-22-12-14-6-8-16(27-2)18(10-14)29-4/h5-12H,1-4H3,(H,23,24,25)/b19-11-,22-12+

InChI Key

BJZJDHDNEJVWBQ-TZRLVWCCSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N/C(=N/N=C/C3=CC(=C(C=C3)OC)OC)/S2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=NN=CC3=CC(=C(C=C3)OC)OC)S2)OC

Origin of Product

United States

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